

Synthesis and Characterization of PEG(2000)-C-DMG: A Technical Guide

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Compound of Interest

Compound Name: PEG(2000)-C-DMG

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as **PEG(2000)-C-DMG**. This PEGylated lipid is a critical excipient in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, including mRNA vaccines and siRNA therapeutics.^{[1][2]} Its amphiphilic nature, with a hydrophobic dimyristoyl glycerol (DMG) anchor and a hydrophilic polyethylene glycol (PEG) chain, is essential for stabilizing LNPs, extending their circulation time, and minimizing immunogenicity.^{[3][4]} This document details a plausible synthetic pathway, comprehensive characterization protocols, and key quality attributes.

Physicochemical Properties

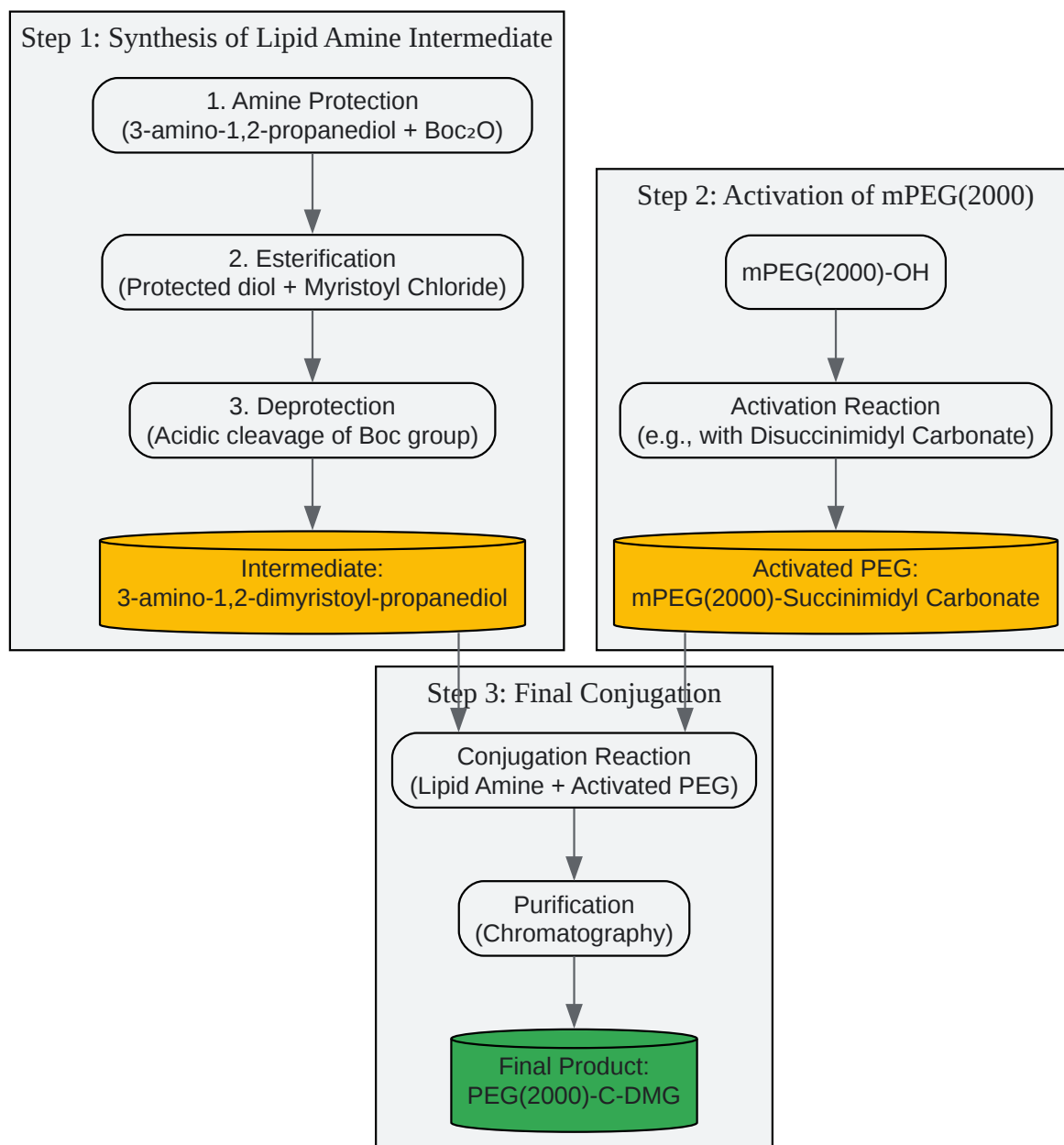
The fundamental properties of **PEG(2000)-C-DMG** are summarized below. These values are critical for formulation development and quality control.

Property	Value	Reference(s)
Chemical Name	α -[3-[[[2,3-bis[(1-oxotetradecyl)oxy]propoxy]carbonyl]amino]propyl]- ω -methoxy-poly(oxy-1,2-ethanediyl)	[5][6]
Synonyms	PEG2000-C-DMG, C-DMG-mPEG(2000)	[5]
CAS Number	1019000-64-6 (related structures)	[7]
Average Molecular Weight	~2610.3 g/mol	[6]
Molecular Formula	$(C_2H_4O)_n C_{36}H_{69}NO_7$ (where $n \approx 45$)	[5]
Appearance	White to off-white solid or viscous liquid	[7]
Purity	Typically $\geq 95\%$	[5][6]
Solubility	Soluble in Ethanol, Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[6][7]
Storage Conditions	-20°C, protected from light and moisture	[7]

Synthesis of PEG(2000)-C-DMG

The synthesis of **PEG(2000)-C-DMG** involves a multi-step process that culminates in the conjugation of a dimyristoyl glycerol lipid anchor to a methoxy-PEG(2000) chain via a stable carbamate linker.[8] The following protocol describes a representative and chemically robust pathway.

Experimental Workflow for Synthesis



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A plausible three-step synthesis workflow for **PEG(2000)-C-DMG**.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-amino-1,2-dimyristoyl-propanediol (Lipid Amine Intermediate)

- **Protection:** Dissolve 3-amino-1,2-propanediol in a suitable solvent such as dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) and stir at room temperature to protect the primary amine, yielding Boc-3-amino-1,2-propanediol.
- **Esterification:** Dissolve the protected diol in anhydrous DCM. In a separate flask, prepare myristoyl chloride from myristic acid and a chlorinating agent like oxalyl chloride.^[9] Add the myristoyl chloride dropwise to the protected diol solution in the presence of a base (e.g., pyridine or DMAP) under an inert atmosphere (N₂). Allow the reaction to proceed until completion (monitored by TLC or LC-MS) to form the di-esterified, Boc-protected lipid.
- **Purification:** Purify the product using silica gel column chromatography.
- **Deprotection:** Dissolve the purified, protected lipid in a solution of trifluoroacetic acid (TFA) in DCM to cleave the Boc protecting group. Remove the solvent and excess acid under reduced pressure to yield the desired lipid amine intermediate, 3-amino-1,2-dimyristoyl-propanediol.

Step 2: Synthesis of mPEG(2000)-Succinimidyl Carbonate (Activated PEG)

- **Activation:** Dry mPEG(2000)-OH under vacuum. Dissolve the dried mPEG in anhydrous acetonitrile.
- Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine.
- Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.
- Precipitate the product by adding cold diethyl ether, then filter and dry the resulting white solid, mPEG(2000)-Succinimidyl Carbonate, under vacuum.

Step 3: Conjugation and Purification of **PEG(2000)-C-DMG**

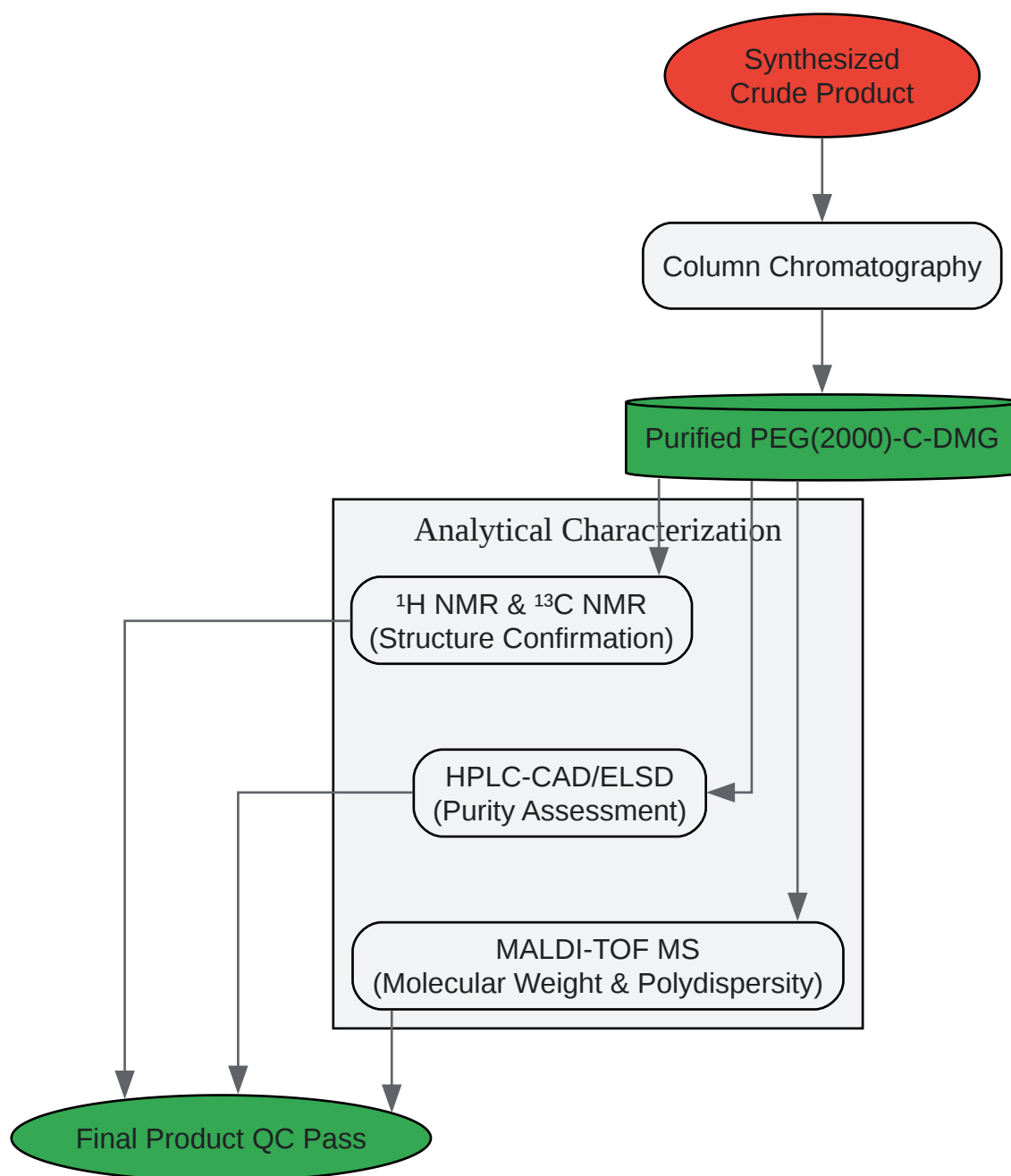
- **Conjugation:** Dissolve the lipid amine intermediate and the activated mPEG(2000)-Succinimidyl Carbonate in a suitable anhydrous solvent like DCM or chloroform.

- Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction and neutralize any generated acid.
- Stir the mixture under an inert atmosphere at room temperature for 24-72 hours, monitoring the reaction progress by HPLC. The primary amine of the lipid attacks the activated carbonate of the PEG, displacing the N-hydroxysuccinimide (NHS) group and forming a stable carbamate linkage.
- Final Purification: Once the reaction is complete, concentrate the solution under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel or a size-exclusion resin) to remove unreacted starting materials and byproducts, yielding the final **PEG(2000)-C-DMG** product.
- Drying and Storage: Lyophilize the purified product from a suitable solvent (e.g., dioxane) and store at -20°C under an inert atmosphere.

Characterization of PEG(2000)-C-DMG

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized **PEG(2000)-C-DMG**. A combination of spectroscopic and chromatographic techniques is employed.

Overall Characterization Workflow



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Workflow for the purification and characterization of **PEG(2000)-C-DMG**.

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the covalent structure, including the presence of the DMG lipid chains, the PEG backbone, the carbamate linker, and the terminal methoxy group.

- Methodology:
 - Dissolve 5-10 mg of **PEG(2000)-C-DMG** in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[10\]](#)
 - Analysis:
 - ¹H NMR: Identify characteristic peaks:
 - ~0.88 ppm: Terminal methyl groups (-CH₃) of the myristoyl chains.
 - ~1.25 ppm: Methylene protons (-(CH₂)_n-) of the myristoyl chains.
 - ~3.38 ppm: Terminal methoxy group (-OCH₃) of the PEG chain.
 - ~3.64 ppm: Repeating ethylene oxide units (-O-CH₂-CH₂-O-) of the PEG backbone.
[\[10\]](#)
 - Signals corresponding to the glycerol backbone and the propyl linker protons.
 - A signal corresponding to the NH proton of the carbamate linker.
 - ¹³C NMR: Confirm the presence of carbonyl carbons from the ester (~173 ppm) and carbamate (~156 ppm) linkages, as well as the characteristic PEG backbone signal (~70 ppm).

2. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the final product and quantify any impurities.
- Methodology:
 - System: An HPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended, as PEGylated lipids lack a strong UV chromophore.[\[2\]](#)

- Column: A reverse-phase C8 or C18 column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA).
- Sample Preparation: Dissolve a known concentration of **PEG(2000)-C-DMG** in the mobile phase or a suitable organic solvent.
- Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks. A purity of >95% is typically required.

3. Mass Spectrometry (MS)

- Objective: To determine the average molecular weight (Mw) and the polydispersity index (PDI) of the polymer.
- Methodology:
 - Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the preferred method for analyzing large polymers like **PEG(2000)-C-DMG**.
 - Sample Preparation: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or DHB) on a MALDI target plate.
 - Analysis: Acquire the mass spectrum. The spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length, separated by 44 Da (the mass of one ethylene glycol unit).
 - Data Interpretation: Calculate the average molecular weight from the peak distribution. The characteristic bell-shaped curve confirms the polymeric nature of the PEG chain. The PDI (Mw/Mn) can also be calculated to assess the breadth of the molecular weight distribution.^[2]

Characterization Technique	Parameter Measured	Typical Expected Result	Reference(s)
^1H NMR	Chemical Structure Confirmation	Presence of signals for myristoyl chains (~0.88, 1.25 ppm), PEG backbone (~3.64 ppm), and terminal methoxy (~3.38 ppm).	[10][11]
HPLC-CAD/ELSD	Purity	≥95%	[2]
MALDI-TOF MS	Average Molecular Weight (Mw) & Polydispersity Index (PDI)	Mw ~2600 Da, with a peak distribution separated by 44 Da. A narrow PDI (typically < 1.1).	[2]

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